(3-Chlorophenyl)(4-(methylthio)phenyl)methanol
Description
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol is a diarylmethanol derivative featuring a 3-chlorophenyl group and a 4-(methylthio)phenyl group linked via a hydroxymethyl bridge. The methylthio (–SCH₃) group is electron-donating, enhancing the aromatic ring's electron density, while the chloro (–Cl) substituent introduces steric and electronic effects. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKTRZMFCXWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225761 | |
| Record name | Benzenemethanol, 3-chloro-α-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-58-5 | |
| Record name | Benzenemethanol, 3-chloro-α-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-chloro-α-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(methylthio)phenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 4-(methylthio)benzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of (3-chlorophenyl)(4-(methylthio)phenyl)ketone.
Reduction: Formation of (3-chlorophenyl)(4-(methylthio)phenyl)methane.
Substitution: Formation of (3-substituted phenyl)(4-(methylthio)phenyl)methanol derivatives.
Scientific Research Applications
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and methylthiophenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogs in Diarylmethanol Family
Key structural analogs and their properties are summarized below:
Key Observations :
- The methylthio group increases electron density, favoring electrophilic substitution reactions .
- Biological Activity: Pyrazole-containing analogs (e.g., 618383-40-7) exhibit antimalarial properties, suggesting that diarylmethanols with heterocyclic cores may have enhanced bioactivity compared to simpler structures .
Physicochemical Properties
- Solubility: Methylthio groups enhance solubility in organic solvents (e.g., DMSO, ethanol) compared to nitro- or chloro-dominated analogs .
- Thermal Stability : Pyrazole-containing derivatives (e.g., 618383-40-7) exhibit higher melting points (>200°C) due to rigid heterocyclic cores .
Biological Activity
The compound (3-Chlorophenyl)(4-(methylthio)phenyl)methanol , also known by its CAS number 844683-58-5 , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chlorophenyl group and a methylthio-substituted phenyl group attached to a methanol moiety. This unique arrangement contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClOS |
| Molecular Weight | 270.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various compounds, this compound exhibited an IC50 value in the range of 10–33 nM against MCF-7 cells. This potency is attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Tubulin Interaction : The compound binds to the colchicine site on tubulin, inhibiting microtubule formation and leading to cell cycle arrest.
- Enzyme Inhibition : It may also inhibit certain enzymes involved in cellular signaling pathways, contributing to its anticancer effects.
Table 2: Biological Activity Summary
| Activity Type | Test System | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Not specified | |
| Anticancer | MCF-7 breast cancer cells | 10–33 nM | |
| Tubulin Inhibition | In vitro assays | Not specified |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been assessed for their biological activities, revealing enhanced potency and selectivity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds indicates that this compound possesses unique properties that enhance its biological efficacy. For instance, compounds with additional electron-donating groups showed reduced activity, highlighting the importance of structural optimization.
Future Directions
Ongoing research aims to explore the following areas:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Derivatives Development : Synthesizing new derivatives with improved pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
